1-[4-(Hexyloxy)phenyl]-3-(morpholin-4-yl)pyrrolidine-2,5-dione
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Overview
Description
1-[4-(Hexyloxy)phenyl]-3-(morpholin-4-yl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione core, which is a versatile scaffold in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Hexyloxy)phenyl]-3-(morpholin-4-yl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine-2,5-dione ring followed by the introduction of the hexyloxyphenyl and morpholinyl groups. One common method involves the reaction of a suitable anhydride with an amine to form the pyrrolidine-2,5-dione core. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Hexyloxy)phenyl]-3-(morpholin-4-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted pyrrolidine-2,5-dione derivatives .
Scientific Research Applications
1-[4-(Hexyloxy)phenyl]-3-(morpholin-4-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-[4-(Hexyloxy)phenyl]-3-(morpholin-4-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Hexyloxy)phenyl]-3-(4-methoxypiperidin-1-yl)pyrrolidine-2,5-dione: This compound has a similar structure but features a methoxypiperidinyl group instead of a morpholinyl group.
1-(4-Methylphenyl)sulfanyl]pyrrolidine-2,5-dione: This compound has a methylphenylsulfanyl group instead of the hexyloxyphenyl group.
Uniqueness
1-[4-(Hexyloxy)phenyl]-3-(morpholin-4-yl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which can impart distinct biological activities and chemical reactivity. The presence of the hexyloxyphenyl and morpholinyl groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H28N2O4 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H28N2O4/c1-2-3-4-5-12-26-17-8-6-16(7-9-17)22-19(23)15-18(20(22)24)21-10-13-25-14-11-21/h6-9,18H,2-5,10-15H2,1H3 |
InChI Key |
VJTFUSPTRWFTJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3 |
Origin of Product |
United States |
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